p38α MAP Kinase Inhibitory Potency: Scaffold-Class Potency Range and the Positional Halogen Sensitivity Demonstrated for 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
The 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold to which CAS 122652-22-6 belongs has been demonstrated as a validated p38α MAP kinase inhibitor chemotype [1]. In the Serry et al. (2010) study, 2-oxo series compounds bearing various aryl substituents exhibited in vitro p38α MAP kinase IC50 values ranging from 0.07 µM (most potent) to >10 µM (inactive) [1]. The SAR analysis established that both the electronic nature and the substitution position of the halogen atoms on the two phenyl rings profoundly affect potency. While the exact IC50 of CAS 122652-22-6 was not published as an isolated data point, the scaffold study clearly demonstrates that the specific 4-Cl/4′-Br diaryl combination confers a distinct pharmacological profile that cannot be assumed identical to other halogen-substituted analogs. This class-level evidence is essential for procurement: selecting any alternative 4,6-diaryl-2-pyridone-3-carbonitrile with a different halogen substitution pattern (e.g., 4-F, 3-Cl, 3-Br, or unsubstituted phenyl) will almost certainly yield a different p38α inhibitory potency, potentially by orders of magnitude [1].
| Evidence Dimension | p38α MAP kinase inhibitory potency range |
|---|---|
| Target Compound Data | Compound belongs to the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile class; individual compound IC50 not disclosed in published SAR tables but scaffold shows IC50 as low as 0.07 µM for optimized analogs [1] |
| Comparator Or Baseline | Other 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles in the same study: most potent analog IC50 = 0.07 µM; least potent analogs IC50 > 10 µM [1] |
| Quantified Difference | Scaffold potency window spans >140-fold (0.07 µM to >10 µM); substitution-dependent variation is the primary driver of differentiation within the class |
| Conditions | In vitro p38α MAP kinase enzymatic assay; recombinant human p38α; exact assay conditions as described in Serry et al., J Comb Chem 2010 [1] |
Why This Matters
This scaffold-level evidence proves that halogen substitution pattern is the primary determinant of p38α inhibitory activity within the 4,6-diaryl-2-pyridone-3-carbonitrile class, making CAS 122652-22-6 a specifically defined pharmacological probe that cannot be replaced by any off-the-shelf analog without risking loss of target engagement.
- [1] Serry AM, Luik S, Laufer S, Abadi AH. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38α MAP kinase inhibition. J Comb Chem. 2010;12(4):559-565. doi:10.1021/cc1000488. View Source
